Welcome to the BenchChem Online Store!
molecular formula C13H8N4S B1347442 2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile CAS No. 119022-76-3

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

Cat. No. B1347442
M. Wt: 252.30 g/mol
InChI Key: KTPFGSXXUDJFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06586441B2

Procedure details

Following the method of Elghandour et al. (Ind. J Chem. 1997, B36, 79), a stirred solution of 0.66 g (10 mmol) malonitrile, 1.0 g (10 mmol) cyanothioacetamide, 1.0 ml (10 mmol) benzaldehyde and 0.1 ml (1.0 mmol) piperidine in 50 ml ethanol was heated at reflux for 1.5 hours. The reaction mixture was then poured onto ice-water and acidified to pH 3 with 1M hydrochloric acid. The resulting crystals were collected by filtration. Chromatography (ethyl acetate) afforded 0.24 g (10%) 6-amino-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3,5-dicarbonitrile as a yellow crystalline solid. EI-MS m/e (%): 252 (M+, 100), 251 ([M—H]+, 92).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:7])[CH:2]([CH2:4][C:5]#N)O.[C:8]([CH2:10][C:11]([NH2:13])=[S:12])#[N:9].[CH:14](=O)[C:15]1C=C[CH:18]=[CH:17][CH:16]=1.[NH:22]1CCCC[CH2:23]1.Cl>C(O)C>[NH2:22][C:23]1[NH:13][C:11](=[S:12])[C:10]([C:8]#[N:9])=[C:4]([C:5]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:2]=1[C:1]#[N:7]

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
C(C(O)CC#N)#N
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)CC(=S)N
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto ice-water
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C(N1)=S)C#N)C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.